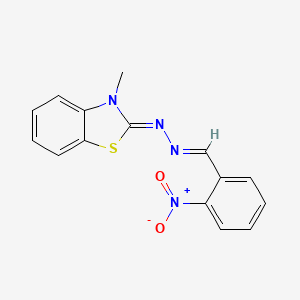
3-chloro-4-fluoro-N-methyl-N-(2-pyrazinylmethyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-fluoro-N-methyl-N-(2-pyrazinylmethyl)-1-benzothiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of 3-chloro-4-fluoro-N-methyl-N-(2-pyrazinylmethyl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to have potent anti-inflammatory and anti-tumor activities, which make it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
3-chloro-4-fluoro-N-methyl-N-(2-pyrazinylmethyl)-1-benzothiophene-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases, including cancer and inflammation. Additionally, this compound has been shown to have potent anti-tumor and anti-inflammatory activities, which make it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-chloro-4-fluoro-N-methyl-N-(2-pyrazinylmethyl)-1-benzothiophene-2-carboxamide in lab experiments is its potent anti-inflammatory and anti-tumor activities. This compound has been shown to have a wide range of biochemical and physiological effects, which make it a promising candidate for the development of new drugs. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of 3-chloro-4-fluoro-N-methyl-N-(2-pyrazinylmethyl)-1-benzothiophene-2-carboxamide. One of the major future directions is the development of new drugs based on this compound. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, future research should focus on the optimization of the synthesis method for this compound, which may lead to improved yields and purity.
Méthodes De Synthèse
The synthesis of 3-chloro-4-fluoro-N-methyl-N-(2-pyrazinylmethyl)-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-4-chloro-5-fluorobenzophenone with N-methyl-N-(2-pyrazinylmethyl)amine in the presence of a suitable solvent and a base. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography to obtain the desired compound in high yield and purity.
Applications De Recherche Scientifique
3-chloro-4-fluoro-N-methyl-N-(2-pyrazinylmethyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in medicinal chemistry and drug discovery. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-methyl-N-(pyrazin-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3OS/c1-20(8-9-7-18-5-6-19-9)15(21)14-13(16)12-10(17)3-2-4-11(12)22-14/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUAOCVJCYXDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-methyl-N-(2-pyrazinylmethyl)-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-methoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5531054.png)
![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5531062.png)
![9-(4-fluoro-2-methylbenzyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531080.png)

![2,3,5-trimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5531091.png)
![2-[(3,4-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5531098.png)



![4-isopropylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5531120.png)
![1-{[4-(2-furoyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5531134.png)
![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5531138.png)
![N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5531142.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(4-methyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5531163.png)